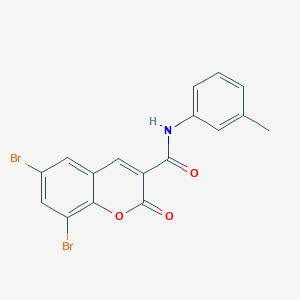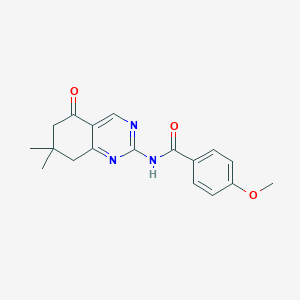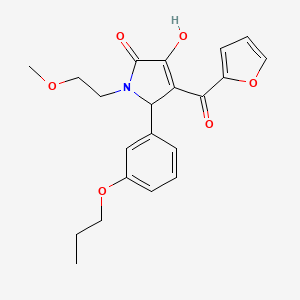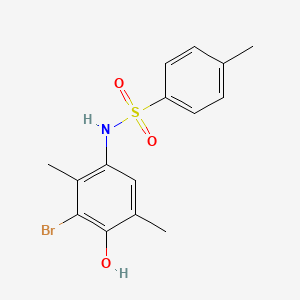![molecular formula C12H8N2OS B15097431 Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- CAS No. 106833-38-9](/img/structure/B15097431.png)
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a heterocyclic compound that features both imidazole and thiazole rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . One common method includes the use of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation . This method is efficient, inexpensive, and environmentally friendly.
Industrial Production Methods
Industrial production of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- often involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and green chemistry principles is becoming more prevalent in industrial settings to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- involves interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- can be compared with other similar compounds such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties but differ in their specific molecular targets and potency.
Thiazole derivatives: While thiazole derivatives share similar biological activities, methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is unique due to its combined imidazole and thiazole rings, which enhance its biological activity.
Conclusion
Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable scaffold for drug discovery and development.
Propiedades
Número CAS |
106833-38-9 |
|---|---|
Fórmula molecular |
C12H8N2OS |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
imidazo[2,1-b][1,3]thiazol-5-yl(phenyl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(9-4-2-1-3-5-9)10-8-13-12-14(10)6-7-16-12/h1-8H |
Clave InChI |
CLWPCLYBXDBPGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097370.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15097377.png)
![Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15097385.png)

![5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15097400.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide](/img/structure/B15097408.png)

![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B15097423.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B15097424.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide](/img/structure/B15097446.png)
![N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B15097454.png)
![3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B15097460.png)
